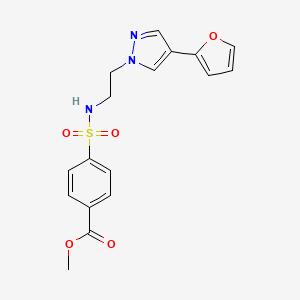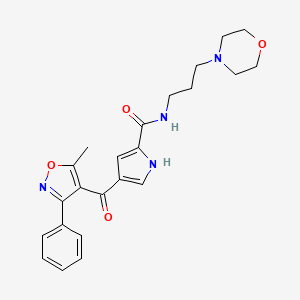
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality 4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds have been studied, showing relevance in the field of chemical research. For instance, the synthesis of various indazole derivatives involving morpholine and their crystal structures have been analyzed (Lu et al., 2017). These studies contribute to the understanding of molecular structures and potential applications in medicinal chemistry.
Antimicrobial and Antitumor Activities
- Some derivatives similar to the mentioned compound have shown significant inhibitory activities against cancer cell lines, demonstrating their potential as antitumor agents. For example, certain indazole derivatives with morpholine structures have been reported to possess distinct effective inhibition on the proliferation of various cancer cell lines (Lu et al., 2020).
- Additionally, some synthesized compounds with morpholine and related structures have been evaluated for their antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Applications in Organic Synthesis
- These types of compounds are also significant in the context of organic synthesis. They are used as intermediates or key components in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and drug design. For example, the synthesis of triazole derivatives involving morpholine highlights the importance of these compounds in creating new molecules with potential pharmacological properties (Bayrak et al., 2009).
Chemical Interaction Studies
- Studies on the interaction of similar compounds with other chemical entities contribute to understanding their reactivity and potential applications in the synthesis of new materials or drugs. For instance, the reactions of oxazolones with methyl 2-isocyanoacetate have been explored, providing insights into the chemical behavior of these compounds (Shablykin et al., 2016).
properties
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-16-20(21(26-31-16)17-6-3-2-4-7-17)22(28)18-14-19(25-15-18)23(29)24-8-5-9-27-10-12-30-13-11-27/h2-4,6-7,14-15,25H,5,8-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCJGBXJSNMZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CNC(=C3)C(=O)NCCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


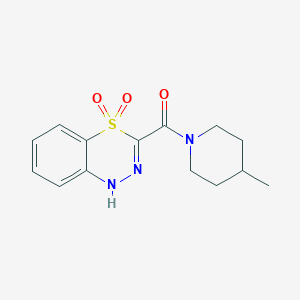
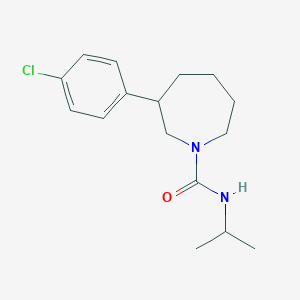
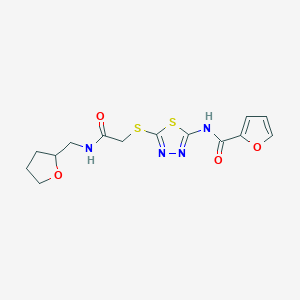
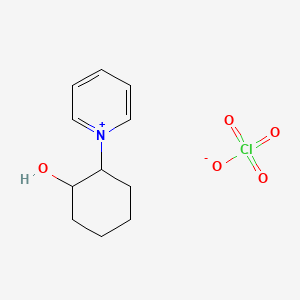
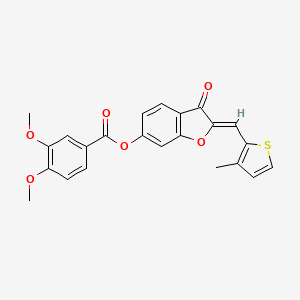
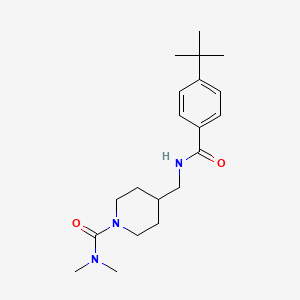
![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2425019.png)
![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2425020.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2425021.png)
![3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2425022.png)


